2-Bromo-5-fluoro-4-nitrophenol
Overview
Description
2-Bromo-5-fluoro-4-nitrophenol is an organic compound with the molecular formula C6H3BrFNO3. It is characterized by the presence of bromine, fluorine, and nitro substituents on a phenol ring. This compound is a white to yellow solid and has a molecular weight of 236 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-5-fluoro-4-nitrophenol involves the nitration of 2-bromo-4-fluorophenol. The process typically uses a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is carried out by dissolving 2-bromo-4-fluorophenol in chloroform and adding the acid mixture dropwise at room temperature. The mixture is then heated to 40-80°C and allowed to react for a specific period. After the reaction, the organic phase is washed with water, and the solvent is evaporated to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and bromine makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The phenol group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like dimethyl sulfoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Nucleophilic Aromatic Substitution: Substituted phenols with various nucleophiles.
Reduction: 2-Bromo-5-fluoro-4-aminophenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Bromo-5-fluoro-4-nitrophenol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-nitrophenol involves its interaction with various biological targets. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s electrophilic nature allows it to participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-6-nitrophenol
- 2-Bromo-4-nitrophenol
- 4-Bromo-2-fluoro-5-nitrophenol
Uniqueness
2-Bromo-5-fluoro-4-nitrophenol is unique due to the specific positioning of its substituents, which significantly influence its chemical behavior and interactions. The combination of bromine, fluorine, and nitro groups on the phenol ring provides distinct reactivity patterns compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-5-fluoro-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYLDENEWMZMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369139-60-5 | |
Record name | 2-Bromo-5-fluoro-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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